Methyl benzo[d]oxazole-2-carboxylate
Overview
Description
Methyl benzo[d]oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family It features a benzene ring fused to an oxazole ring, with a carboxylate ester group at the second position
Mechanism of Action
Target of Action
Methyl benzo[d]oxazole-2-carboxylate is a compound that has been studied for its potential biological activities . . Oxazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Oxazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities . For example, some oxazole derivatives have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with bacterial metabolic pathways .
Pharmacokinetics
The compound’s molecular weight (17716) and its physical form (solid) suggest that it may have good bioavailability .
Result of Action
Oxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer activities . These activities suggest that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl benzo[d]oxazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ortho-aminophenol with diethyl oxalate, followed by esterification with methanol. The reaction typically requires acidic or basic conditions to facilitate the cyclization and esterification steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or bases may be employed to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl benzo[d]oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antidiabetic properties.
Industry: this compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Benzoxazole: Shares the benzene-oxazole core but lacks the carboxylate ester group.
Benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the oxazole ring.
Indole: Contains a fused benzene-pyrrole ring system, differing in the heterocyclic component.
Uniqueness: Methyl benzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group enhances its reactivity and potential for derivatization, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 1,3-benzoxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKNBNOOCSNPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538014 | |
Record name | Methyl 1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-86-4 | |
Record name | Methyl 1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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